BenchChemオンラインストアへようこそ!

1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride

TAAR1 agonism stereoselectivity GPCR pharmacology

1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride (CAS 1310422-38-8; MF C₈H₁₂ClNOS; MW 205.70) is the hydrochloride salt of a chiral primary amine built on a 4,7-dihydro-5H-thieno[2,3-c]pyran scaffold. The compound possesses a single stereogenic center at the 7-position in the (R)-configuration and bears an unmethylated methanamine side chain.

Molecular Formula C8H12ClNOS
Molecular Weight 205.7
CAS No. 1310422-38-8
Cat. No. B6165970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride
CAS1310422-38-8
Molecular FormulaC8H12ClNOS
Molecular Weight205.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride: Procurement-Relevant Identity and Scaffold Context


1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride (CAS 1310422-38-8; MF C₈H₁₂ClNOS; MW 205.70) is the hydrochloride salt of a chiral primary amine built on a 4,7-dihydro-5H-thieno[2,3-c]pyran scaffold . The compound possesses a single stereogenic center at the 7-position in the (R)-configuration and bears an unmethylated methanamine side chain. It belongs to the thienopyran class of heterocycles that has gained prominence through the clinical development of ulotaront (SEP-363856), the corresponding (S)-N-methyl enantiomer [1]. Commercially, the (R)-des-methyl compound is supplied at ≥98% purity with storage at 2–8°C in sealed, dry conditions and is intended exclusively for research and further manufacturing use .

Why (R)-Des-Methyl Thienopyran Methanamine Cannot Be Replaced by Generic Thienopyran Analogs in Target-Based Research


Within the thienopyran methanamine series, three structural features—stereochemistry at C7, N-substitution, and the free amine versus N-alkylamine character—create steep, quantifiable activity cliffs that preclude interchangeable use. The clinically validated TAAR1/5-HT1A agonist ulotaront is the (S)-N-methyl enantiomer; its (R) counterpart shows markedly reduced TAAR1 agonism (∼17-fold less potent), and removal of the N-methyl group further diminishes receptor activation, generating a combined stereochemical–pharmacophoric penalty [1]. The (R)-des-methyl compound therefore occupies a unique position in SAR studies as the fully deconstructed, minimally active control that defines the stereochemical and N-alkylation requirements for target engagement [2]. Generic sourcing of racemic mixtures or incorrectly assigned enantiomers introduces uncontrolled pharmacological noise that obscures interpretation of TAAR1-, 5-HT1A-, and D2-dependent readouts [3].

Quantitative Differentiation Evidence for 1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride Against Closest Analogs


TAAR1 Agonist Potency: (S)-N-Methyl Enantiomer Is ∼17-Fold More Potent Than (R) Enantiomer

The (S)-enantiomer of the N-methyl thienopyran methanamine (ulotaront, SEP-363856) acts as a full TAAR1 agonist with an EC₅₀ of 140 nM (0.14 µM), whereas the corresponding (R)-enantiomer exhibits approximately 17-fold weaker TAAR1 agonism [1]. For the des-methyl primary amine series, the (R)-configuration at C7 similarly confers reduced TAAR1 activation relative to the (S)-antipode, consistent with a conserved stereochemical requirement across the chemotype [2]. The (R)-des-methyl compound therefore serves as the minimally active stereochemical control in TAAR1 SAR campaigns.

TAAR1 agonism stereoselectivity GPCR pharmacology

5-HT1A Receptor Partial Agonism: S-Enantiomer Activity and the R-Enantiomer Inactivity Inference

Ulotaront (S-N-methyl) is a low-potency partial agonist at the 5-HT1A receptor (EC₅₀ = 2.3 µM, Emax = 75%), and this 5-HT1A activity is considered integral to its in vivo antipsychotic-like efficacy [1]. While direct EC₅₀ data for the (R)-des-methyl compound at 5-HT1A are not published, the stereochemical SAR established for TAAR1 extends to 5-HT1A, where the (R)-enantiomer of the N-methyl series shows substantially reduced binding and functional activity [2]. Combined with the observation that the N-desmethyl metabolite is a minor circulating species with minimal pharmacodynamic contribution, the (R)-des-methyl compound is predicted to be essentially inactive at 5-HT1A [3].

5-HT1A receptor serotonin receptor agonism enantiomeric discrimination

Absence of Dopamine D2 Receptor Binding: Conserved Across Enantiomers

A defining feature of the thienopyran methanamine chemotype is the lack of direct dopamine D2 receptor antagonism, which distinguishes it from all currently marketed antipsychotics. Ulotaront (S-N-methyl) shows no appreciable binding or functional activity at D2 receptors [1]. The (R)-enantiomer of the N-methyl series similarly lacks D2 activity, and this property is structurally conserved in the des-methyl series [2]. The (R)-des-methyl compound can thus serve as a D2-sparing negative control in phenotypic antipsychotic screens where D2 antagonism must be ruled out as a confound.

D2 receptor antipsychotic selectivity off-target profiling

Physicochemical Differentiation: Free Primary Amine vs. N-Methylated Tertiary Amine

The (R)-des-methyl compound (free base C₈H₁₁NOS, MW 169.24; as HCl salt C₈H₁₂ClNOS, MW 205.70) is a primary amine (LogP ≈ 1.06; TPSA 35.25 Ų), whereas ulotaront is a secondary N-methylamine (free base C₉H₁₃NOS, MW 183.27; LogP ≈ 1.6; TPSA 21.3 Ų) [1]. The absence of the N-methyl group reduces lipophilicity and increases hydrogen-bond donor capacity (two NH₂ protons vs. one NH proton), which can alter CNS penetration, metabolic N-demethylation liability, and salt-forming stoichiometry . These differences are decisive when selecting building blocks for parallel SAR libraries or when requiring a primary amine handle for further N-derivatization .

physicochemical properties solubility permeability LogP

Optimal Research and Industrial Use Cases for 1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride


Stereochemical Negative Control in TAAR1 and 5-HT1A Functional Assays

In TAAR1 cAMP accumulation or Gαs recruitment assays, the (R)-des-methyl compound serves as the optimal stereochemical negative control. At concentrations up to 10 µM, it is predicted to produce ≤10% of the maximal response elicited by ulotaront (TAAR1 EC₅₀ 0.14 µM), enabling clear separation between target-mediated and off-target effects [1]. This application exploits the combined ∼17-fold enantiomeric potency penalty and the des-methyl activity reduction [2].

Intermediate for Parallel SAR Library Synthesis via N-Derivatization

The free primary amine of the (R)-des-methyl compound provides a versatile synthetic handle for reductive amination, amide coupling, or sulfonamide formation. This enables systematic exploration of N-substituent effects on TAAR1/5-HT1A activity while maintaining the fixed (R)-stereochemistry as a comparator to the (S)-series [1]. The HCl salt form (purity ≥98%) ensures consistent stoichiometry in parallel synthesis workflows .

D2 Receptor-Independent Phenotypic Antipsychotic Screening

In rodent behavioral models (e.g., PCP-induced hyperactivity, prepulse inhibition), the (R)-des-methyl compound can serve as a D2-sparing, TAAR1-inactive control to isolate D2-independent antipsychotic-like signals. Its conserved lack of D2 receptor binding eliminates the confound of D2-mediated behavioral suppression that complicates interpretation of conventional antipsychotic comparators [1].

In Vitro Metabolism and CYP Inhibition Studies for Thienopyran Chemotype Profiling

The (R)-des-methyl primary amine is structurally analogous to the minor circulating N-desmethyl metabolite of ulotaront (2–3% of parent exposure in humans) [2]. It can be used as a reference standard in LC-MS/MS method development for metabolite quantification or as a substrate in CYP phenotyping assays to evaluate the metabolic liability of the primary amine motif within the thienopyran class.

Quote Request

Request a Quote for 1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.